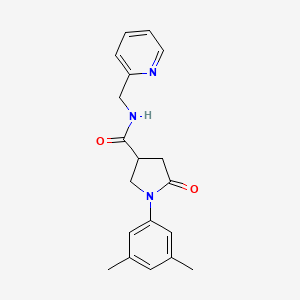
1-(3,5-dimethylphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-DIMETHYLPHENYL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a carboxamide group
Preparation Methods
The synthesis of 1-(3,5-DIMETHYLPHENYL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Moiety: This step often involves a nucleophilic substitution reaction where the pyridine ring is attached to the pyrrolidine core.
Formation of the Carboxamide Group: This is typically done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3,5-DIMETHYLPHENYL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-(3,5-DIMETHYLPHENYL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and antiviral activities.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in creating advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3,5-DIMETHYLPHENYL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine moiety can enhance binding affinity to specific proteins, while the carboxamide group can form hydrogen bonds, stabilizing the compound-protein complex. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives. For example:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Compared to these compounds, 1-(3,5-DIMETHYLPHENYL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-7-14(2)9-17(8-13)22-12-15(10-18(22)23)19(24)21-11-16-5-3-4-6-20-16/h3-9,15H,10-12H2,1-2H3,(H,21,24) |
InChI Key |
FDCLDAHVASOPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















